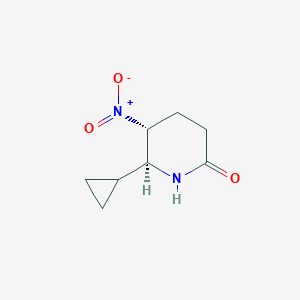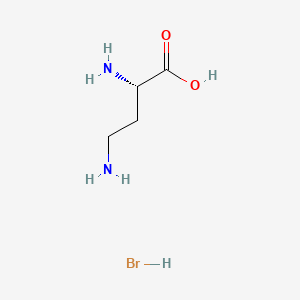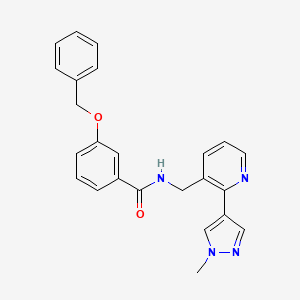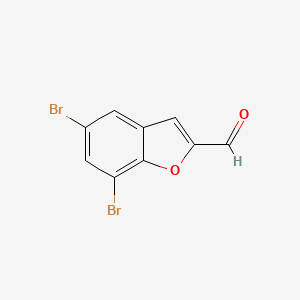![molecular formula C13H12ClN3O B2682179 N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide CAS No. 2305452-32-6](/img/structure/B2682179.png)
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a small molecule that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide acts as a competitive antagonist of the NMDA receptor, which is involved in learning and memory. By blocking the NMDA receptor, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide can prevent the influx of calcium ions into the cell, which can lead to cell death. N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In immunology, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been found to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been found to have various biochemical and physiological effects, including the inhibition of the NMDA receptor, the induction of apoptosis in cancer cells, and the modulation of the immune response. In addition, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been found to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has several advantages for lab experiments, including its small size, which allows it to penetrate the blood-brain barrier and reach the central nervous system. N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide is also relatively easy to synthesize and has a high purity. However, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide, including its potential applications in the treatment of neurological disorders, cancer, and autoimmune diseases. In addition, further research is needed to understand the mechanism of action of N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide and its effects on different cell types. Finally, the development of new methods for synthesizing N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide and improving its solubility and stability will be important for its continued use in scientific research.
Conclusion
In conclusion, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide, or N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions. Further research is needed to fully understand the potential of N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide in various fields and to develop new methods for synthesizing and administering the compound.
合成法
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide can be synthesized through various methods, including the reaction of 3-chloroacetophenone with methylhydrazine to form 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carbohydrazide. The resulting compound is then reacted with acetic anhydride to form N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide. Another method involves the reaction of 3-chloroacetophenone with hydrazine hydrate to form 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid hydrazide, which is then reacted with acetic anhydride to form N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide.
科学的研究の応用
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been found to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has also been studied for its potential in cancer research, as it has been found to inhibit the growth of cancer cells in vitro. In immunology, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been found to modulate the immune response and has been studied for its potential in treating autoimmune diseases.
特性
IUPAC Name |
N-[1-(3-chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-3-13(18)16-12-8-15-17(9(12)2)11-6-4-5-10(14)7-11/h3-8H,1H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGOBLDVUGKVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)Cl)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682096.png)


![2-[4-(Sec-butyl)phenoxy]acetohydrazide](/img/structure/B2682103.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2682105.png)

![Methyl 6-chloro-3-[(3-methylmorpholin-4-yl)sulfonyl]pyridine-2-carboxylate](/img/structure/B2682109.png)






![4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2682119.png)